

# Theoretical Studies on 2,3,6-Tribromopyridine: A Technical Guide

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## Compound of Interest

Compound Name: **2,3,6-Tribromopyridine**

Cat. No.: **B181223**

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Disclaimer: Direct experimental and extensive theoretical studies specifically on **2,3,6-tribromopyridine** are limited in publicly available scientific literature. This guide provides a comprehensive overview of its chloro-analogue, 2,3,6-trichloropyridine, as a model for understanding the potential structural, spectroscopic, and reactive properties of **2,3,6-tribromopyridine**. The data and protocols presented are primarily for the trichloro- derivative and should be considered as a starting point for research on the tribromo- compound.

## Introduction

Halogenated pyridines are a class of heterocyclic compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. Their biological and chemical properties are highly dependent on the nature and position of the halogen substituents on the pyridine ring. **2,3,6-Tribromopyridine** is a member of this family, and understanding its theoretical underpinnings is crucial for predicting its behavior and designing potential applications. Due to the scarcity of direct data, this guide leverages the more extensively studied 2,3,6-trichloropyridine to infer and discuss the theoretical aspects of its tribromo counterpart.

## Molecular Structure and Properties

The molecular structure of **2,3,6-tribromopyridine** is expected to be planar, with the bromine atoms influencing the electronic distribution and geometry of the pyridine ring. While specific experimental data for **2,3,6-tribromopyridine** is not readily available, computational studies on related molecules like 2,3,6-trichloropyridine provide valuable insights.

## Computed Properties

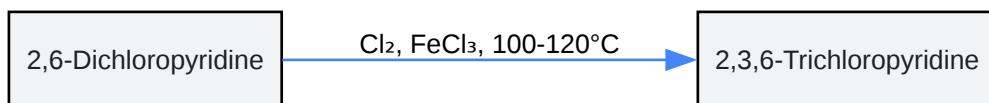
The following table summarizes the computed properties for 2,3,6-trichloropyridine, which can serve as an estimate for **2,3,6-tribromopyridine**, keeping in mind the differences in atomic mass and size between chlorine and bromine.

Property	Value (for 2,3,6-Trichloropyridine)	Reference
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Cl <sub>3</sub> N	<a href="#">[1]</a>
Molecular Weight	182.43 g/mol	<a href="#">[1]</a>
IUPAC Name	2,3,6-trichloropyridine	<a href="#">[1]</a>
SMILES	C1=CC(=NC(=C1Cl)Cl)Cl	<a href="#">[1]</a>
InChI	InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H	<a href="#">[1]</a>

## Synthesis Pathways

The synthesis of **2,3,6-tribromopyridine** is not well-documented. However, methods for the synthesis of 2,3,6-trichloropyridine can provide a logical framework for potential synthetic routes to its bromo-analogue. A common approach for the synthesis of polychlorinated pyridines involves the direct chlorination of pyridine or less-chlorinated precursors.[\[2\]](#)

A plausible synthetic pathway for 2,3,6-trichloropyridine, which could be adapted for **2,3,6-tribromopyridine**, is the direct chlorination of 2,6-dichloropyridine.[\[3\]](#)



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Caption: Plausible synthesis of 2,3,6-Trichloropyridine.

## Experimental Protocol: Synthesis of 2,3,6-Trichloropyridine

The following protocol for the synthesis of 2,3,6-trichloropyridine from 2,6-dichloropyridine is based on literature reports.[\[3\]](#)

- Reactant Preparation: Accurately weigh 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous  $\text{FeCl}_3$ .
- Reaction Setup: Thoroughly mix the reactants and transfer them to a 2000 mL four-neck flask.
- Reaction Conditions: Heat the reaction mixture to 100-120 °C.
- Chlorination: Slowly introduce chlorine gas into the reaction mixture until the reaction is complete.
- Cooling and Distillation: Upon completion, cool the system to 100 °C and perform decompression distillation.
- Product Collection: Collect the fractions with a boiling point of 118-124 °C at a pressure of -12.8 MPa as the final product.[\[3\]](#)

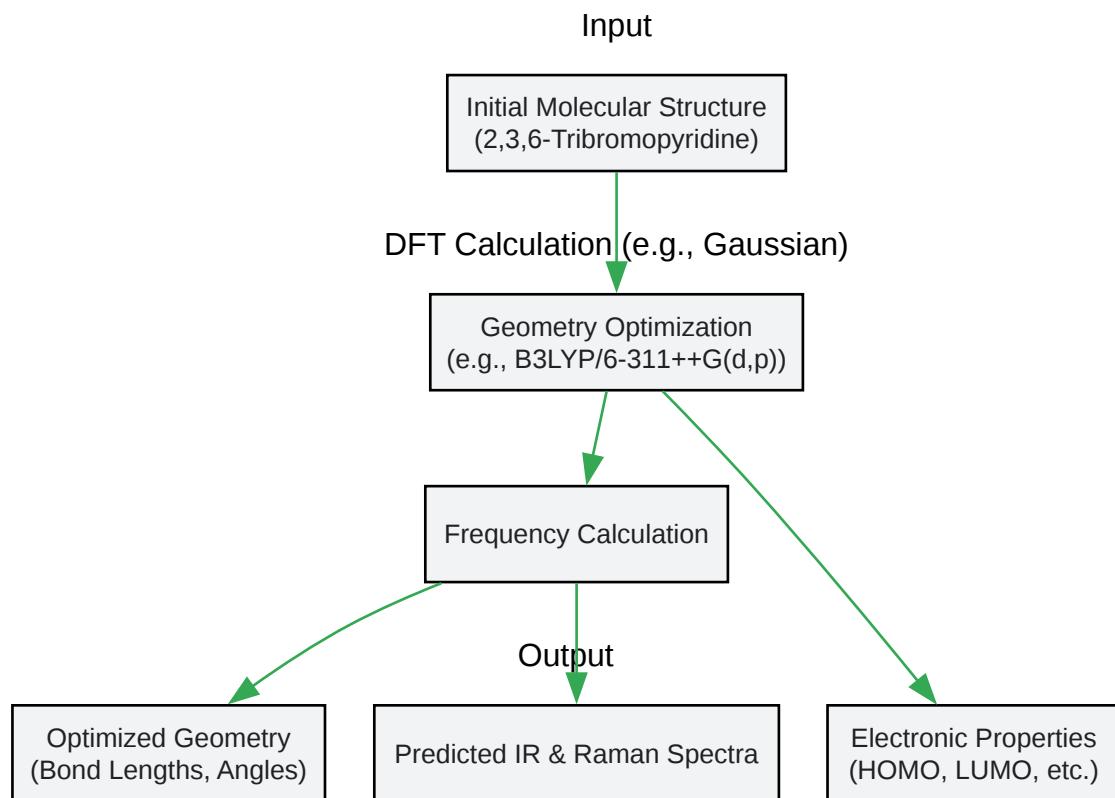
## Theoretical Calculations and Spectroscopic Analysis

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (IR and Raman) and electronic properties of molecules. While specific DFT studies on **2,3,6-tribromopyridine** are lacking, studies on other halogenated pyridines demonstrate the utility of these methods. For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have shown excellent agreement with experimental vibrational spectra for chloropyridines.[\[4\]](#)

## Computational Protocol for Vibrational Analysis

A general protocol for performing DFT calculations to predict the vibrational spectra of a halogenated pyridine is as follows:

- Software: Utilize a computational chemistry package such as Gaussian.
- Method: Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP.
- Basis Set: Select a basis set appropriate for the atoms involved, for example, 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials for bromine.
- Geometry Optimization: Perform a full geometry optimization of the molecule to find its lowest energy conformation.
- Frequency Calculation: Following optimization, perform a frequency calculation to obtain the vibrational modes and their corresponding frequencies.
- Visualization: Use visualization software to animate the vibrational modes and aid in their assignment.



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